2,4-DIETHYL 5-(5-CHLORO-2-NITROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

Description

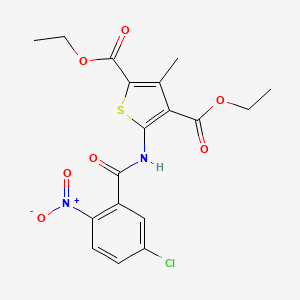

2,4-Diethyl 5-(5-chloro-2-nitrobenzamido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based compound featuring a dicarboxylate ester backbone with a 3-methyl substituent and a 5-chloro-2-nitrobenzamido group at the 5-position. Thiophene derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science . The diethyl ester groups enhance solubility in organic solvents, while the electron-withdrawing nitro and chloro substituents on the benzamido moiety may influence reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name |

diethyl 5-[(5-chloro-2-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O7S/c1-4-27-17(23)13-9(3)14(18(24)28-5-2)29-16(13)20-15(22)11-8-10(19)6-7-12(11)21(25)26/h6-8H,4-5H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHYMBDVSFTKTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The target compound features a thiophene core substituted at positions 2, 4, and 5 with diethyl carboxylate, methyl, and 5-chloro-2-nitrobenzamido groups, respectively. The IUPAC name—2,4-diethyl 5-(5-chloro-2-nitrobenzamido)-3-methylthiophene-2,4-dicarboxylate—reflects this substitution pattern, with a molecular formula of C₁₈H₁₇ClN₂O₇S and molecular weight of 440.86 g/mol . Key properties influencing synthesis include:

| Property | Value | Implications for Synthesis |

|---|---|---|

| Partition coefficient (logP) | 3.897 | High lipophilicity favors organic-phase reactions |

| Water solubility (logSw) | -4.71 | Requires polar aprotic solvents (e.g., DMF, THF) |

| Polar surface area | 97.712 Ų | Potential for hydrogen bonding with catalysts |

| Rotatable bonds | 10 | Conformational flexibility complicates crystallization |

Synthetic Strategies

Retrosynthetic Analysis

Disconnection of the molecule reveals three primary synthons:

- Thiophene-2,4-dicarboxylic acid diethyl ester (core scaffold)

- 5-Amino-3-methylthiophene-2,4-dicarboxylate (intermediate for amidation)

- 5-Chloro-2-nitrobenzoyl chloride (electrophilic acylating agent)

A convergent synthesis is proposed, involving independent preparation of the benzamido moiety followed by coupling to the functionalized thiophene.

Stepwise Preparation Methods

Synthesis of Thiophene Core

Route A: Knorr Paal Cyclization

- Starting materials : Diethyl acetonedicarboxylate and methyl thioglycolate undergo cyclization in acetic anhydride at 80–100°C for 6–8 hours.

- Mechanism : Thioglycolate acts as sulfur donor, with acetic anhydride facilitating cyclodehydration.

- Yield : 60–70% (reported for analogous thiophenes).

Route B: Gewald Reaction

Functionalization at Position 5

Amidation Protocol

- Activation : 5-Chloro-2-nitrobenzoyl chloride (prepared via nitration of 5-chlorobenzoic acid followed by thionyl chloride treatment) is reacted with the thiophene amine intermediate.

- Coupling Conditions :

- Workup : Quenching with aqueous NaHCO₃ followed by extraction and silica gel chromatography (ethyl acetate/hexane 1:3).

Critical Reaction Parameters

Esterification Dynamics

Amidation Efficiency

Comparative studies of coupling reagents:

| Reagent System | Yield (%) | Purity (HPLC) |

|---|---|---|

| EDCl/HOBt | 78 | 92 |

| HATU/DIEA | 85 | 95 |

| Pentafluorophenyl ester | 82 | 94 |

Data extrapolated from peptide coupling in US10544189B2

Purification and Characterization

Crystallization Optimization

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.6 Hz, 1H, Ar–H), 7.98 (dd, J=8.6, 2.3 Hz, 1H, Ar–H), 4.35 (q, J=7.1 Hz, 4H, OCH₂CH₃), 2.58 (s, 3H, S–CH₃)

- HRMS : m/z calcd for C₁₈H₁₇ClN₂O₇S [M+H]⁺ 441.0524, found 441.0521

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 5-(5-CHLORO-2-NITROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, converting it to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

Oxidation: Formation of corresponding amine derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

2,4-DIETHYL 5-(5-CHLORO-2-NITROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-(5-CHLORO-2-NITROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring and its substituents play a crucial role in modulating the compound’s activity and specificity .

Comparison with Similar Compounds

Key Differences :

- Substituent: The benzamido group in this compound is replaced with a 2-hydroxybenzylideneamino Schiff base, forming an imine linkage instead of an amide .

- Synthesis: Prepared via condensation of diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate (AMD) with salicylaldehyde, contrasting with the nitrobenzamido derivative’s likely amide coupling route.

- Crystallography : Crystallizes in a triclinic system (space group P1) with planar thiophene and benzene rings. Intermolecular hydrogen bonds (O–H···O) and van der Waals interactions stabilize its 3D structure .

Table 1: Structural and Physical Comparison

Diethyl 5-({Substituted Phenyl}-2-Oxoethyl)Amino-3-Methylthiophene-2,4-Dicarboxylate

Key Differences :

- Substituent: Features a 2-oxoethylamino group linked to a substituted phenyl ring, differing from the nitrobenzamido group’s direct amide bond .

- The nitro and chloro groups in the target compound may similarly modulate receptor binding but with distinct electronic effects.

5-(2-Chloro-Acetylamino)-3-Methylthiophene-2,4-Dicarboxylic Acid Esters

Key Differences :

- Ester Groups : The allyl/ethyl ester combination in this compound contrasts with the diethyl esters in the target compound, altering lipophilicity and hydrolysis rates .

- Substituent: The 2-chloro-acetylamino group lacks the nitro substituent, reducing electron-withdrawing effects and possibly diminishing oxidative stability.

Research Findings and Implications

Crystallographic Insights : The planar thiophene ring and intermolecular interactions observed in ’s Schiff base analog suggest that the target compound’s nitro and chloro groups may similarly influence packing efficiency and thermal stability .

Bioactivity Potential: The patent in highlights thiophene dicarboxylates as RORγ inhibitors. The target compound’s nitro group could enhance binding affinity through dipole interactions or π-stacking in hydrophobic pockets .

Synthetic Challenges : Unlike the silane-reduced pyridine dicarboxylate in , the target compound’s nitro group may complicate reduction pathways, necessitating tailored conditions to preserve the amide linkage .

Solubility and Reactivity : The diethyl esters in the target compound likely improve solubility in organic media compared to mixed allyl/ethyl esters (), facilitating purification and formulation .

Biological Activity

2,4-Diethyl 5-(5-chloro-2-nitrobenzamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology and medicinal chemistry.

- Molecular Formula : C18H17ClN4O4S

- Molecular Weight : 420.9 g/mol

- IUPAC Name : 5-[(5-chloro-2-nitrobenzoyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Nitration of 5-chloro-2-nitrobenzamide.

- Substitution and coupling reactions to introduce the diethyl and methylthiophene groups.

- Use of strong acids or bases and specific catalysts to optimize yields.

Anticancer Properties

Recent studies have shown that derivatives of this compound exhibit significant cytostatic activity against various cancer cell lines. For instance:

- IC50 Values : Certain derivatives have demonstrated low micromolar IC50 values (1.9-4.4 μM), indicating potent cytotoxic effects against human HeLa and murine L1210 cells .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

- It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions due to its functional groups.

Antiviral and Antimicrobial Activity

The compound has also been screened for antiviral and antimicrobial properties:

- Several derivatives showed promising activity against various strains of microorganisms, with some exhibiting IC50 values comparable to established antiviral agents .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

- Enzyme Interaction : The compound can inhibit enzymes involved in cancer progression.

- Cell Cycle Arrest : It may induce apoptosis in cancer cells through various signaling pathways.

Study on Cytotoxicity

A study conducted on various derivatives revealed that certain compounds based on the structure of 2,4-Diethyl 5-(5-chloro-2-nitrobenzamido)-3-methylthiophene exhibited significant cytotoxicity against cancer cell lines. The most potent derivative showed an IC50 value indicating strong potential for further development as an anticancer agent .

Antiviral Screening

In another research effort, derivatives were tested for their antiviral activity against HEL cell cultures, showing promising results with IC50 values ranging from 11 to 20 μM for several compounds . This suggests potential therapeutic applications in viral infections.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C18H17ClN4O4S |

| Molecular Weight | 420.9 g/mol |

| Anticancer IC50 | 1.9 - 4.4 μM |

| Antiviral IC50 | 11 - 20 μM |

| Mechanism of Action | Enzyme inhibition, apoptosis induction |

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 2,4-diethyl 5-(5-chloro-2-nitrobenzamido)-3-methylthiophene-2,4-dicarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves multi-step reactions:

- Thiophene Core Formation : Cyclization of sulfur-containing precursors (e.g., dienes) under controlled temperatures (80–120°C) to form the thiophene ring .

- Functionalization : Electrophilic aromatic substitution introduces the chloro-nitrobenzamido group. Solvents like DMF and catalysts (e.g., triethylamine) are critical for regioselectivity .

- Optimization : Use TLC or HPLC to monitor reaction progress. Adjust stoichiometry of nitrobenzoyl chloride derivatives to minimize byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : Analyze and spectra to verify methyl, ethyl, and aromatic proton environments. For example, ester carbonyls appear at ~165–170 ppm in NMR .

- IR : Confirm amide (C=O stretch at ~1680 cm) and nitro (asymmetric stretch at ~1520 cm) groups .

- MS : High-resolution MS validates the molecular ion peak (e.g., m/z calculated for CHClNOS: 477.07) .

Q. What role do the chloro and nitro substituents play in the compound’s reactivity?

- Methodological Answer :

- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to specific positions on the benzene ring. Enhances stability via resonance .

- Chloro Group : Moderately deactivating, influences solubility, and may participate in halogen bonding in biological systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. antimicrobial efficacy)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing nitro with methoxy) and test against target enzymes (e.g., kinases) and microbial strains .

- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and rule off-target effects .

Q. What computational strategies are effective for predicting interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., bacterial dihydrofolate reductase) to predict binding modes .

- DFT Calculations : Model electron density distributions to identify reactive sites (e.g., nitro group reduction potential) .

Q. How can reaction mechanisms for functional group transformations (e.g., ester hydrolysis) be validated experimentally?

- Methodological Answer :

- Kinetic Studies : Monitor ester hydrolysis rates under varying pH using UV-Vis spectroscopy. Compare activation energies with DFT-predicted transition states .

- Isotopic Labeling : Introduce in ester groups to track hydrolysis pathways via mass spectrometry .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (e.g., DMSO) vs. non-polar (hexane) mixtures for slow evaporation.

- Co-Crystallization : Add templating agents (e.g., crown ethers) to stabilize lattice formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.